molecular formula C23H17F2NO2 B11271141 1-benzyl-5-(2-fluorophenyl)-4-(4-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one

1-benzyl-5-(2-fluorophenyl)-4-(4-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11271141
M. Wt: 377.4 g/mol
InChI Key: JZMAKRQCUUCZRP-UHFFFAOYSA-N
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Description

1-BENZYL-5-(2-FLUOROPHENYL)-4-(4-FLUOROPHENYL)-3-HYDROXY-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound with significant potential in various scientific fields. This compound features a pyrrolidinone core substituted with benzyl, fluorophenyl, and hydroxy groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 1-BENZYL-5-(2-FLUOROPHENYL)-4-(4-FLUOROPHENYL)-3-HYDROXY-2,5-DIHYDRO-1H-PYRROL-2-ONE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrrolidinone core, followed by the introduction of the benzyl and fluorophenyl groups through nucleophilic substitution reactions. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

1-BENZYL-5-(2-FLUOROPHENYL)-4-(4-FLUOROPHENYL)-3-HYDROXY-2,5-DIHYDRO-1H-PYRROL-2-ONE undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group in the pyrrolidinone core can be reduced to form a hydroxyl group.

    Substitution: The benzyl and fluorophenyl groups can undergo electrophilic or nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-BENZYL-5-(2-FLUOROPHENYL)-4-(4-FLUOROPHENYL)-3-HYDROXY-2,5-DIHYDRO-1H-PYRROL-2-ONE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-BENZYL-5-(2-FLUOROPHENYL)-4-(4-FLUOROPHENYL)-3-HYDROXY-2,5-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-BENZYL-5-(2-FLUOROPHENYL)-4-(4-FLUOROPHENYL)-3-HYDROXY-2,5-DIHYDRO-1H-PYRROL-2-ONE can be compared with similar compounds such as:

    1-BENZYL-5-(2-CHLOROPHENYL)-4-(4-CHLOROPHENYL)-3-HYDROXY-2,5-DIHYDRO-1H-PYRROL-2-ONE: Similar structure but with chlorine atoms instead of fluorine.

    1-BENZYL-5-(2-METHOXYPHENYL)-4-(4-METHOXYPHENYL)-3-HYDROXY-2,5-DIHYDRO-1H-PYRROL-2-ONE: Similar structure but with methoxy groups instead of fluorine. The uniqueness of 1-BENZYL-5-(2-FLUOROPHENYL)-4-(4-FLUOROPHENYL)-3-HYDROXY-2,5-DIHYDRO-1H-PYRROL-2-ONE lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C23H17F2NO2

Molecular Weight

377.4 g/mol

IUPAC Name

1-benzyl-2-(2-fluorophenyl)-3-(4-fluorophenyl)-4-hydroxy-2H-pyrrol-5-one

InChI

InChI=1S/C23H17F2NO2/c24-17-12-10-16(11-13-17)20-21(18-8-4-5-9-19(18)25)26(23(28)22(20)27)14-15-6-2-1-3-7-15/h1-13,21,27H,14H2

InChI Key

JZMAKRQCUUCZRP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C(C(=C(C2=O)O)C3=CC=C(C=C3)F)C4=CC=CC=C4F

Origin of Product

United States

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